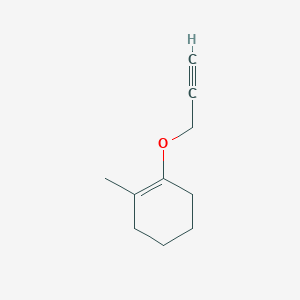
1-Methyl-2-prop-2-ynoxycyclohexene
Description
1-Methyl-2-prop-2-ynoxycyclohexene is a cyclohexene derivative featuring a methyl group at the 1-position and a propargyl ether (prop-2-ynoxy) substituent at the 2-position. This compound combines the strained cyclohexene ring system with a reactive alkyne moiety, making it a candidate for studies in organic synthesis, cycloaddition reactions, and materials science. Its molecular formula is C₁₀H₁₂O, with a molecular weight of 148.20 g/mol.
Properties
CAS No. |
127938-87-8 |
|---|---|
Molecular Formula |
C10H14O |
Molecular Weight |
150.22 g/mol |
IUPAC Name |
1-methyl-2-prop-2-ynoxycyclohexene |
InChI |
InChI=1S/C10H14O/c1-3-8-11-10-7-5-4-6-9(10)2/h1H,4-8H2,2H3 |
InChI Key |
LQXAWABKZGEFGN-UHFFFAOYSA-N |
SMILES |
CC1=C(CCCC1)OCC#C |
Canonical SMILES |
CC1=C(CCCC1)OCC#C |
Synonyms |
Cyclohexene, 1-methyl-2-(2-propynyloxy)- (9CI) |
Origin of Product |
United States |
Comparison with Similar Compounds
Limitations of Available Evidence
For instance:
Thus, this article synthesizes general chemical principles rather than citing specific studies. Further experimental data (e.g., crystallographic studies using SHELX or reactivity analyses) would enhance validity.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


